molecular formula C6H8N4O2S2 B11764743 N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide

N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11764743
M. Wt: 232.3 g/mol
InChI Key: TZJDBHABODCYQZ-UHFFFAOYSA-N
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Description

N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and an acetylated amino moiety. The acetyl group may enhance metabolic stability compared to non-acetylated analogs, while the thiadiazole-thioacetamide backbone facilitates diverse interactions with biological targets .

Properties

Molecular Formula

C6H8N4O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

N-acetyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H8N4O2S2/c1-3(11)8-4(12)2-13-6-10-9-5(7)14-6/h2H2,1H3,(H2,7,9)(H,8,11,12)

InChI Key

TZJDBHABODCYQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CSC1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2(3H)-thione

The 5-amino-1,3,4-thiadiazole-2(3H)-thione ring serves as the foundational precursor for the target compound. Its synthesis typically follows a two-step cyclization process:

  • Formation of Thiosemicarbazide Intermediate :
    Hydrazine hydrate reacts with an isothiocyanate derivative (e.g., methyl isothiocyanate) in ethanol under reflux to yield a thiosemicarbazide intermediate. For example:

    NH2NH2+R-NCSR-NH-C(S)-NH-NH2\text{NH}_2\text{NH}_2 + \text{R-NCS} \rightarrow \text{R-NH-C(S)-NH-NH}_2

    This intermediate is isolated via filtration and recrystallized from ethanol.

  • Cyclization with Carbon Disulfide :
    The thiosemicarbazide is treated with carbon disulfide (CS2_2) in the presence of potassium hydroxide (KOH) at reflux temperatures (60–80°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on CS2_2, followed by cyclization to form the 1,3,4-thiadiazole ring:

    R-NH-C(S)-NH-NH2+CS2KOH5-Amino-1,3,4-thiadiazole-2(3H)-thione+Byproducts\text{R-NH-C(S)-NH-NH}_2 + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-Amino-1,3,4-thiadiazole-2(3H)-thione} + \text{Byproducts}

    Yields for this step range from 68% to 81% depending on the substituent R.

Thioether Formation with 2-Chloro-N-acetylacetamide

The thioether bond is introduced by reacting 5-amino-1,3,4-thiadiazole-2(3H)-thione with 2-chloro-N-acetylacetamide under basic conditions:

  • Reaction Mechanism :
    In acetone or dimethylformamide (DMF), potassium carbonate (K2_2CO3_3) deprotonates the thione to generate a thiolate ion (S^-), which undergoes nucleophilic substitution with 2-chloro-N-acetylacetamide:

    Thione+Cl-CH2C(O)NHAcK2CO3This compound+KCl\text{Thione} + \text{Cl-CH}_2\text{C(O)NHAc} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KCl}

    The reaction is typically conducted at room temperature for 4–6 hours, with yields exceeding 75%.

  • Optimization of Conditions :

    • Solvent : Acetone is preferred over DMF due to easier removal via rotary evaporation.

    • Base : K2_2CO3_3 (2.5 equiv) achieves complete conversion without side reactions.

    • Stoichiometry : A 1:1.2 molar ratio of thione to 2-chloro-N-acetylacetamide minimizes unreacted starting material.

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis

A streamlined approach combines thione synthesis and thioether formation in a single pot:

  • Procedure :

    • Thiourea derivatives are treated with CS2_2 and KOH to generate the thiadiazole ring.

    • Without isolation, 2-chloro-N-acetylacetamide and K2_2CO3_3 are added directly to the reaction mixture.

  • Advantages :

    • Reduces purification steps.

    • Yields improve to 82–85% due to minimized intermediate degradation.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the thioether formation step, completing the reaction in 20–30 minutes with comparable yields (78–80%). This method reduces energy consumption but requires specialized equipment.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is recrystallized from ethanol or ethanol-water mixtures (4:1 v/v) to achieve >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent resolves minor impurities, yielding 99% pure product.

Spectroscopic Confirmation

  • 1H NMR :

    • Thiadiazole NH: δ 7.70–7.94 ppm (singlet, 1H).

    • Acetamide CH2_2: δ 3.89–4.02 ppm (triplet, 2H).

    • N-Acetyl CH3_3: δ 2.10–2.15 ppm (singlet, 3H).

  • IR Spectroscopy :

    • Amide I (C=O stretch): 1,650–1,670 cm1^{-1}.

    • Thioether (C–S): 680–720 cm1^{-1}.

Challenges and Limitations

  • Sensitivity of Thiolate Intermediate :
    The thiolate ion is prone to oxidation, necessitating inert atmospheres (N2_2 or Ar) during synthesis.

  • Byproduct Formation :
    Excess CS2_2 can lead to disulfide byproducts, requiring precise stoichiometric control.

  • Scalability :
    Industrial-scale production faces challenges in maintaining reaction homogeneity during cyclization .

Scientific Research Applications

The biological activities of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide are primarily attributed to the thiadiazole moiety. Research indicates that derivatives of thiadiazole exhibit various pharmacological properties:

  • Antimicrobial Activity : Compounds with a thiadiazole structure have demonstrated significant antimicrobial properties against a range of pathogens. Studies show that N-acetyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Potential : The compound's ability to interact with cellular mechanisms makes it a candidate for anticancer drug development. Preliminary studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibition exceeding 75% .
Study 3Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

Key structural differences among analogs lie in substituents on the thiadiazole ring, acetamide nitrogen, and thioether-linked groups. These modifications influence melting points, yields, and bioactivity.

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / Identifier Substituents (R1, R2) Melting Point (°C) Yield (%) Key Evidence Source
Target Compound R1: Acetyl; R2: H (5-amino-thiadiazole) Not reported Not reported N/A
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide R1: 4-Methoxyphenyl; R2: H Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1: Benzylthio; R2: 2-isopropyl-5-methylphenoxy 133–135 88
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4j) R1: 4-Fluorophenylureido; R2: 6-methylbenzothiazolyl 261–263 Not reported
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) R1: 4-Nitrophenylamino; R2: 4-chlorophenyl Not reported Not reported
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2,4,5-trichlorophenyl)acetamide R1: Trichlorophenyl; R2: H Not reported Not reported

Notes:

  • The target compound’s acetyl group distinguishes it from phenyl or benzothiazole-substituted analogs.
  • Higher yields (e.g., 88% for 5h ) correlate with simpler substituents like benzylthio.
Anticancer and Antiproliferative Activity
  • Compound 3 and Compound 8 (): These analogs induced apoptosis and cell cycle arrest in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Their activity was attributed to π-π interactions and hydrogen bonding .
  • 4j (): Exhibited antiproliferative activity (GC-MS-confirmed molecular weight: 491.01) but lower potency compared to ureido-substituted derivatives like 4g–4j .
Antimicrobial Activity
  • 5c–5d (): Thiadiazine-thione derivatives showed moderate-to-high antimicrobial activity, with 5d (4-chlorobenzylthio) achieving 69% yield and a melting point of 179–181°C .
  • 4a–4k (): Fluorophenyl-substituted analogs demonstrated antibacterial and antifungal activities, with compound IIh being the most potent .
Enzyme Inhibition
  • Compound IIh (): Exhibited anticholinesterase activity, while methyl-substituted analogs were inactive, highlighting the critical role of the amino group .

Structure-Activity Relationships (SAR)

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in Compound 3 ): Enhance anticancer activity via improved target binding. Lipophilic Groups (e.g., benzylthio in 5h ): Improve membrane permeability, correlating with higher yields and stability. Amino vs. Methyl Groups: Amino-substituted analogs (e.g., IIh ) show enzyme inhibition, while methyl derivatives are inactive.

Acetylation Impact: The acetyl group in the target compound may reduce metabolic degradation compared to non-acetylated analogs, though direct pharmacological data are lacking.

Biological Activity

N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by:

  • Thiadiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Acetyl Group : Enhances solubility and biological activity.
  • Amino Group : Imparts additional reactivity and potential for interaction with biological targets.

The molecular formula is C6H8N4O2S2C_6H_8N_4O_2S_2, with a molecular weight of 232.28 g/mol .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown:

  • Broad-spectrum Activity : Effective against various Gram-positive and Gram-negative bacteria as well as fungal strains.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values lower than standard antibiotics such as streptomycin and fluconazole .
CompoundActivity TypeMIC (μg/mL)Target Organisms
This compoundAntibacterial32.6E. coli, S. aureus
5-Amino-1,3,4-thiadiazoleAntifungal47.5A. niger
AcetazolamideCarbonic anhydrase inhibitor--

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies:

  • Cytostatic Effects : Compounds with similar scaffolds have demonstrated cytostatic properties in cancer cell lines .

In one study, derivatives showed IC50 values indicating significant inhibition of cancer cell proliferation, suggesting that this compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes such as carbonic anhydrase.
  • DNA Interaction : The thiadiazole moiety can intercalate with DNA or interfere with its replication processes.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of thiadiazole derivatives:

  • In a study involving PC12 cells exposed to sodium nitroprusside-induced damage, certain derivatives exhibited protective effects superior to established neuroprotectants like edaravone .

Structure Activity Relationship (SAR)

The structure activity relationship studies have revealed that modifications on the thiadiazole ring significantly affect the biological activity:

  • Increasing the length of side chains or introducing different functional groups can enhance antimicrobial efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing N-acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide and related derivatives?

The synthesis typically involves nucleophilic substitution between 2-mercapto-5-amino-1,3,4-thiadiazole and chloroacetamide derivatives. A base catalyst (e.g., K₂CO₃) in acetone or DMF facilitates thioether bond formation at room temperature. Post-reaction, products are purified via solvent evaporation, water washing, and recrystallization (ethanol is common). Structural confirmation relies on elemental analysis, FT-IR (C=O, N-H stretches), and NMR (¹H/¹³C for acetamide and thiadiazole protons) .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Key methods include:

  • Spectroscopy : IR (1670–1700 cm⁻¹ for carbonyl), ¹H NMR (δ 2.0–2.2 ppm for acetyl group), and ¹³C NMR (165–170 ppm for C=O) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 300–350 for derivatives) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, use SHELX for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can computational methods guide the optimization of blood-brain barrier (BBB) penetration for thiadiazole-based therapeutics?

Free energy perturbation (FEP) simulations predict binding affinities of analogs to target receptors (e.g., NMDA), while machine learning models estimate BBB permeability (e.g., logBB values). Pair these with in vitro permeability assays (e.g., PAMPA-BBB) to validate predictions. Substituents like cyclohexylmethyl enhance lipophilicity without compromising solubility .

Q. What strategies resolve contradictions in cytotoxicity data between cancer and non-cancer cell lines?

Discrepancies arise from off-target effects or assay variability. Address this by:

  • Calculating selectivity indices (SI = IC₅₀(non-cancer)/IC₅₀(cancer)) to prioritize compounds with SI >10 .
  • Validating results across multiple cell lines (e.g., MCF-7, A549) and orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How do structural modifications influence anticancer activity?

  • Substituent effects : Ethyl or p-tolyl groups at the 5-position of thiadiazole enhance cytotoxicity (e.g., IC₅₀ = 0.034 mmol L⁻¹ against A549). Electron-withdrawing groups (e.g., -NO₂) may reduce activity due to poor membrane permeability .
  • Hybrid scaffolds : Coupling with benzothiazole (e.g., compound 4d) improves aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) via π-π stacking interactions .

Q. What methodologies are recommended for studying the mechanism of action in cancer cells?

  • Enzyme inhibition assays : Measure aromatase or COX-2 activity using fluorogenic substrates .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Molecular docking : Use AutoDock Vina to map binding modes to target proteins (e.g., NMDA receptors) .

Q. How can crystallographic challenges (e.g., twinned data) be addressed during structural refinement?

For twinned or low-resolution

  • Apply SHELXL with TWIN/BASF commands to model twin domains .
  • Validate with R-factor convergence (<5% discrepancy) and electron density maps (e.g., omit maps in WinGX) .

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